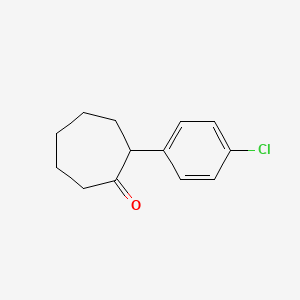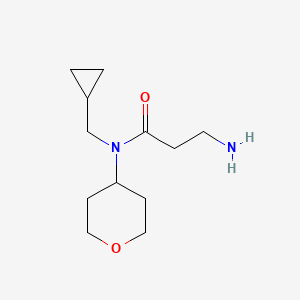
3-amino-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide
説明
3-amino-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide, also known as CPTP, is an organic molecule that has been the focus of many scientific research studies for its potential applications in drug development and laboratory experiments. CPTP is a cyclopropyl amide, a derivative of the amino acid proline, and contains three nitrogen atoms. It has a molecular weight of approximately 221.3 g/mol, and its chemical formula is C10H17N3O. CPTP has been studied for its ability to interact with proteins, enzymes, and other molecules in the body, as well as its potential to be used as a drug or therapeutic agent.
科学的研究の応用
3-amino-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide has been studied for its potential applications in drug development and laboratory experiments. In particular, it has been studied for its ability to interact with proteins, enzymes, and other molecules in the body. In addition, 3-amino-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide has been studied for its potential to be used as a drug or therapeutic agent. 3-amino-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide has also been studied for its potential to be used as a tool to study the structure and function of proteins, enzymes, and other molecules in the body.
作用機序
3-amino-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide is believed to interact with proteins, enzymes, and other molecules in the body by forming complexes with them. These complexes can then be used to study the structure and function of proteins, enzymes, and other molecules in the body. Additionally, 3-amino-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide has been studied for its potential to be used as a drug or therapeutic agent, as it has been shown to interact with proteins and enzymes in a manner that can potentially modulate their activity.
Biochemical and Physiological Effects
3-amino-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide has been studied for its potential to interact with proteins, enzymes, and other molecules in the body in a manner that can modulate their activity. In particular, 3-amino-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide has been studied for its potential to modulate the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, 3-amino-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide has been studied for its potential to modulate the activity of proteins involved in the regulation of gene expression, as well as its potential to modulate the activity of proteins involved in the formation of new proteins.
実験室実験の利点と制限
The advantages of using 3-amino-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide in laboratory experiments include its relatively simple synthesis, its ability to interact with proteins, enzymes, and other molecules in the body, and its potential to be used as a drug or therapeutic agent. However, 3-amino-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide has some limitations, including its potential to form complexes with proteins and enzymes that can interfere with their activity, and its potential to be toxic at high concentrations.
将来の方向性
The potential future directions for 3-amino-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide research include exploring its potential to be used as a drug or therapeutic agent, studying its interaction with proteins, enzymes, and other molecules in the body, and exploring its potential to be used as a tool to study the structure and function of proteins, enzymes, and other molecules in the body. Additionally, further research is needed to better understand the biochemical and physiological effects of 3-amino-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide, as well as to explore its potential toxicity at high concentrations.
特性
IUPAC Name |
3-amino-N-(cyclopropylmethyl)-N-(oxan-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c13-6-3-12(15)14(9-10-1-2-10)11-4-7-16-8-5-11/h10-11H,1-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSGLQQJPOZDHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(C2CCOCC2)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491417.png)

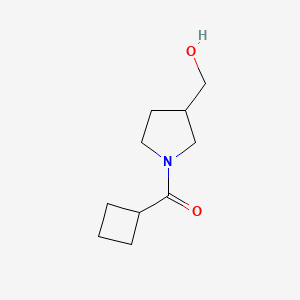
![{1-[(2,4-Dimethylphenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1491424.png)
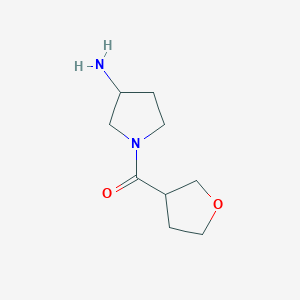
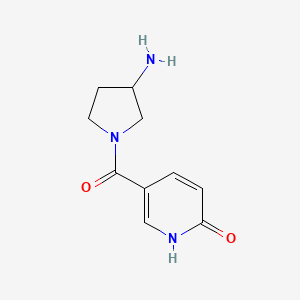
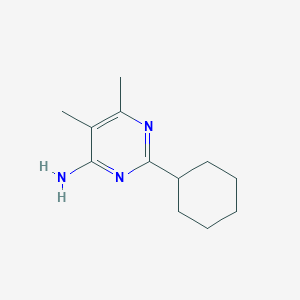
![6-[3-(Hydroxymethyl)pyrrolidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1491430.png)
![1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1491433.png)
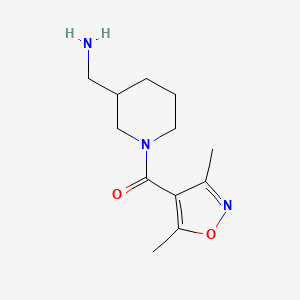
![1-(4-{[(Oxan-4-yl)methyl]amino}piperidin-1-yl)ethan-1-one](/img/structure/B1491436.png)
![(4-Methylpentan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1491437.png)
